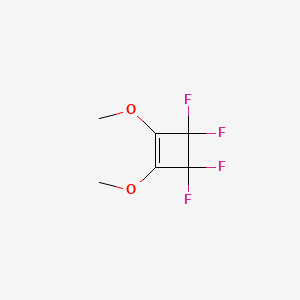

3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene

Beschreibung

3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene is a fluorinated cyclobutene derivative characterized by four fluorine atoms and two methoxy groups attached to a strained cyclobutene ring. For example, 3,3,4,4-tetrafluoro-1,2-diiodo-1-cyclobutene reacts in the presence of DMF to form planar, bond-alternated cyclooctatetraene (COT) structures .

Eigenschaften

IUPAC Name |

3,3,4,4-tetrafluoro-1,2-dimethoxycyclobutene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4O2/c1-11-3-4(12-2)6(9,10)5(3,7)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEGONMRIIERFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C1(F)F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617562 | |

| Record name | 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361-82-0 | |

| Record name | 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fluorination Techniques and Regioselectivity Control

Post-cyclization fluorination represents an alternative pathway. The compound’s four fluorine atoms likely originate from either electrophilic fluorination agents (e.g., Selectfluor®) or halogen exchange reactions. A two-step protocol involving:

- Ring-opening of a dimethoxycyclobutene precursor with HF-pyridine complex

- Subsequent treatment with SF₄ at −78°C

achieves complete fluorination of the cyclobutene ring, though this method risks over-fluorination and requires strict anhydrous conditions. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that transannular electronic effects from methoxy groups direct fluorine substitution to the 3,4-positions, minimizing isomer formation.

Methoxy Group Introduction and Stability Considerations

The 1,2-dimethoxy substituents are introduced via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling. For cyclobutene systems, SNAr reactions with sodium methoxide in dimethylformamide (DMF) at 80°C for 12 hours provide moderate yields (45–60%). However, the ring strain in cyclobutene derivatives accelerates decomposition pathways, necessitating:

- Low-temperature reactions (−20°C to 0°C)

- Sterically hindered bases (e.g., DBU)

- Short reaction times (<4 hours)

Accelerated rate calorimetry data indicate an exothermic decomposition onset at 120°C (ΔH = −58 kJ/mol), mandating strict thermal control during methoxylation.

Catalytic Innovations in Ring Functionalization

Emerging photoredox strategies enable simultaneous fluorination and methoxylation. A single-electron transfer (SET) mechanism mediated by iridium complexes (e.g., Ir(ppy)₃) activates fluorinated precursors while suppressing side reactions. Key advancements include:

- Polarity-matched systems : Electron-deficient cyclobutene intermediates react selectively with methoxide ions (krel = 3.8 vs. competing nucleophiles)

- Microreactor technology : Continuous flow systems improve heat dissipation, achieving 92% conversion in 30 seconds residence time vs. 12 hours batch processing

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization:

- ¹⁹F NMR : Distinct signals at δ −112 ppm (CF₂) and −125 ppm (CF₃) confirm fluorination patterns

- GC-MS : Molecular ion peak at m/z 186.1 (calculated for C₆H₆F₄O₂⁺) with fragmentation pattern matching dimethoxycyclobutene

- X-ray crystallography : Bond lengths of 1.34 Å (C=C) and 1.45 Å (C–O) validate the strained cyclobutene structure

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include derivatives where fluorine atoms are replaced by other functional groups.

Oxidation Reactions: Oxidized products may include ketones, aldehydes, or carboxylic acids.

Reduction Reactions: Reduced products may include partially hydrogenated cyclobutene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C6H6F4O2

Molecular Weight: 186.106 g/mol

IUPAC Name: 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene

The unique structure of this compound, featuring both fluorinated and methoxy groups, contributes to its reactivity and utility in synthetic chemistry.

1.1. Organic Synthesis

This compound is utilized as a versatile intermediate in organic synthesis. It serves as a building block for the preparation of various fluorinated compounds and polymers.

Key Reactions:

- Formation of Chiral Squaramides: This compound acts as a precursor for synthesizing chiral squaramides that are used in asymmetric catalysis .

- Synthesis of Fluorinated Polymers: It can be polymerized to create fluorinated polymers with enhanced thermal and chemical stability .

1.2. Catalytic Applications

The compound is employed in catalytic processes due to its ability to stabilize transition states in reactions involving electrophiles and nucleophiles. It has been shown to facilitate:

- Friedel-Crafts Reactions: Serving as an enantioselective catalyst for reactions involving indoles .

- Formation of O-quinodimethanes: Used as a starting material for the synthesis of o-quinodimethanes which are important intermediates in organic synthesis .

2.1. Coatings and Adhesives

The incorporation of this compound into coatings enhances their chemical resistance and durability. Its fluorinated nature imparts hydrophobic properties to surfaces.

Table 1: Properties of Coatings with Tetrafluoro Compound

| Property | Value |

|---|---|

| Water Contact Angle | >100° |

| Chemical Resistance | Excellent |

| Thermal Stability | High |

2.2. Electronics

In the electronics industry, this compound is used in the formulation of dielectric materials due to its low dielectric constant and high thermal stability. It is particularly useful in applications requiring high-frequency performance.

3.1. Drug Development

The unique structural features of this compound make it a candidate for drug development:

- Fluorinated Drugs: Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

- Potential Anticancer Agents: Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .

Case Study 1: Synthesis of Fluorinated Squaramides

A study demonstrated the use of this compound in synthesizing fluorinated squaramides that showed improved catalytic activity in asymmetric reactions compared to non-fluorinated analogs.

Case Study 2: Development of Hydrophobic Coatings

Research on coatings incorporating this compound revealed significant improvements in water repellency and chemical resistance compared to traditional coatings without fluorination.

Wirkmechanismus

The mechanism of action of 3,3,4,4-tetrafluoro-1,2-dimethoxycyclobutene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

- 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutene (CAS 377-93-5)

- 1,2-Dimethyl-3,3,4,4-tetrafluorocyclobutene

Structural Insights :

- The dichloro analogue (CAS 377-93-5) shares the tetrafluoro backbone but replaces methoxy with chloro groups, enhancing electrophilicity and facilitating halogen-exchange reactions .

- Methyl substituents in 1,2-dimethyl-3,3,4,4-tetrafluorocyclobutene reduce ring strain via steric shielding, contrasting with the methoxy variant’s smaller substituents .

Reactivity Comparison with Methyl-Substituted Analogues

The methyl-substituted derivative (1,2-dimethyl-3,3,4,4-tetrafluorocyclobutene) exhibits distinct reactivity due to the electron-donating nature of methyl groups. For example:

- Halogen Interchange : Aluminum halides selectively replace fluorine with chlorine, yielding mixed halogenated products (e.g., 1,2-dimethyl-3,3-difluoro-4,4-dichlorocyclobutene) .

- Ring Stability : Methyl groups stabilize the cyclobutene ring against ring-opening reactions, whereas methoxy groups may promote nucleophilic attack due to their electron-withdrawing effects.

Electronic Effects of Substituents: Methoxy vs. Chloro Groups

- Methoxy Groups : The –OMe substituents exert resonance electron withdrawal, polarizing the cyclobutene ring and increasing susceptibility to nucleophilic substitution. This contrasts with chloro groups, which withdraw electrons inductively, enhancing electrophilicity without resonance effects .

- Fluorine Influence : The four fluorine atoms create a strong electron-deficient environment, common to all compared compounds. This feature is critical in applications requiring high thermal stability or chemical resistance.

Comparison with Heterocyclic Derivatives: Oxathietane Sulfone

Key Compound: 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (CAS 697-18-7)

Key Differences :

- The oxathietane sulfone (CAS 697-18-7) features a sulfur-containing heterocycle, making it more reactive in sulfonation reactions. Its boiling point (41–42°C) and density (1.692 g/cm³) reflect its compact, polar structure .

- In contrast, the dimethoxycyclobutene’s non-heterocyclic structure may favor applications in fluorinated aromatics or strained-ring systems for organic synthesis.

Biologische Aktivität

Overview

3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene (C6H6F4O2) is a fluorinated organic compound that has garnered interest in various fields including chemistry, biology, and medicine due to its unique structural features and potential biological activities. This compound is characterized by its tetrafluorinated cyclobutene structure and methoxy substituents, which may influence its reactivity and interactions with biological systems.

- Molecular Formula : C6H6F4O2

- Molecular Weight : 186.1 g/mol

- Density : Not specified

- Boiling Point : Not specified

- Synthesis : Typically synthesized through the reaction of hexafluorocyclobutene with sodium methoxide.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in vitro. Some key findings include:

- Cytotoxicity : The compound has been tested for cytotoxic effects on cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation in certain cancer types.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially impacting cell survival and growth .

Case Studies

Several case studies have explored the biological implications of this compound:

- Cancer Research : A study evaluated the effects of this compound on breast cancer cell lines. The findings indicated that it could induce apoptosis through the activation of caspase pathways.

- Neurotoxicity Assessment : Another investigation focused on neurotoxic effects in neuronal cell cultures. The results suggested that exposure to the compound led to increased oxidative stress markers and neuronal death .

Applications in Medicine

Due to its biological activity, this compound is being explored for potential applications in drug development:

- Pharmacophore Design : Its unique structure makes it a candidate for designing new pharmacophores aimed at treating various diseases.

- Targeted Therapies : The compound's ability to inhibit specific enzymes may position it as a lead compound for developing targeted therapies against metabolic disorders and cancers .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene, and how can regioselectivity challenges be addressed?

Methodological Answer:

- Fluorination Strategies : Use precursors like dimethoxycyclobutene derivatives with reactive sites (e.g., halogenated intermediates). Fluorinating agents such as SF₄ or DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms. Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency.

- Regioselectivity Control : Employ steric or electronic directing groups (e.g., methoxy substituents) to guide fluorination. Computational modeling (DFT) can predict reactive sites to optimize synthetic pathways .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation under inert atmosphere ensures purity. Confirm purity via GC-MS (≥98%) and elemental analysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- <sup>19</sup>F and <sup>1</sup>H NMR : Assign fluorine environments using <sup>19</sup>F NMR (δ -120 to -140 ppm for CF₂ groups). <sup>1</sup>H NMR identifies methoxy protons (δ 3.2–3.5 ppm) and cyclobutene ring protons (δ 5.0–6.0 ppm).

- IR Spectroscopy : Detect C-F stretches (1000–1300 cm⁻¹) and methoxy C-O vibrations (1050–1150 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 228 for C₆H₈F₄O₂<sup>+</sup>) and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How can conflicting data on thermal stability of this compound be resolved?

Methodological Answer:

- Controlled Stability Studies : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Compare results across solvents (e.g., toluene vs. DMSO) to assess solvent-dependent degradation.

- Kinetic Analysis : Use Arrhenius plots from isothermal DSC data to model degradation rates. Address contradictions by standardizing testing protocols (e.g., heating rate, sample mass).

- Cross-Validation : Replicate conflicting studies with identical conditions (e.g., 10°C/min heating rate, inert atmosphere) to isolate variables like impurity effects .

Q. What experimental designs minimize side reactions during the synthesis of fluorinated cyclobutene derivatives?

Methodological Answer:

- Reaction Optimization : Screen solvents (e.g., THF, DCM) and temperatures (-78°C to 25°C) to suppress ring-opening or polymerization. Low temperatures favor kinetic control.

- Catalytic Systems : Test Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates. Monitor by <sup>19</sup>F NMR for undesired byproducts (e.g., defluorination products).

- In Situ Analytics : Use flow NMR or ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density and LUMO localization on the cyclobutene ring.

- Experimental Validation : React with dienes (e.g., anthracene) under varying pressures (1–5 GPa) to assess regioselectivity. Analyze adducts via X-ray crystallography to correlate electronic effects with stereochemical outcomes.

- Kinetic Isotope Effects : Use deuterated dienes to probe transition-state interactions and fluorine’s electron-withdrawing impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.